Spirohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

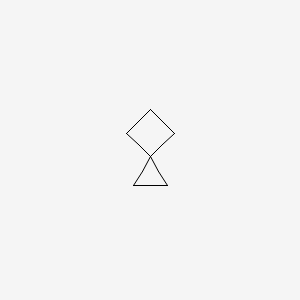

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

spiro[2.3]hexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-2-6(3-1)4-5-6/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGUBWKMMCWIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166182 | |

| Record name | Spirohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157-45-9 | |

| Record name | Spirohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

spirohexane chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of Spirohexane

Introduction

This compound, with the IUPAC name spiro[2.3]hexane, is a carbocyclic spiro compound consisting of a cyclopropane (B1198618) ring and a cyclobutane (B1203170) ring sharing a single carbon atom.[1][2] This unique structural arrangement imparts specific chemical and physical properties that are of interest in organic synthesis and materials science.[2] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with generalized experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is a saturated bicyclic hydrocarbon. The central spiro atom is a quaternary carbon, which is a defining feature of spiro compounds.[3]

| Identifier | Value |

| IUPAC Name | spiro[2.3]hexane[1] |

| CAS Number | 157-45-9[1][4][5] |

| Molecular Formula | C₆H₁₀[1][2][4][5] |

| SMILES | C1CC2(C1)CC2[1][2] |

| InChI | InChI=1S/C6H10/c1-2-6(3-1)4-5-6/h1-5H2[1][2] |

| InChIKey | FYGUBWKMMCWIKB-UHFFFAOYSA-N[1][4] |

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various applications.

| Property | Value |

| Molecular Weight | 82.14 g/mol [1][2][4] |

| Boiling Point | ~355 K (82 °C)[2] |

| Melting Point | ~221 K (-52 °C)[2] |

| Density | ~0.66 g/mL at 20 °C[2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether)[2] |

| Topological Polar Surface Area | 0 Ų[1] |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of saturated hydrocarbons, though its strained ring system can influence its chemical behavior.

| Property | Description |

| Reactivity | Generally low reactivity, characteristic of alkanes. Can undergo combustion, halogenation, and oxidation reactions under specific conditions.[2] |

| Oxidation | Can be oxidized to form ketones or alcohols.[2] |

| Thermal Rearrangements | May undergo unimolecular rearrangements at elevated temperatures to yield different bicyclic or tricyclic products.[2] |

| Substitution Reactions | Can react with halogens or other electrophiles. The mechanism often involves nucleophilic attack at the spiro atom or adjacent carbons.[2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

| Spectroscopic Technique | Key Features |

| ¹³C NMR | Spectral data is available in public databases.[1] |

| ¹H NMR | The proton NMR spectrum would show complex splitting patterns due to the different chemical environments of the protons in the cyclopropane and cyclobutane rings. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic C-H stretching vibrations for alkanes in the 2850-2960 cm⁻¹ region.[6] The strained ring structure may also give rise to specific vibrational modes. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (82.14).[7] Fragmentation patterns would be indicative of the bicyclic structure. |

Experimental Protocols

The following sections describe generalized experimental protocols for determining the key physical and chemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.

Caption: Workflow for Boiling Point Determination.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled with the this compound sample in the distillation flask, equipped with a thermometer to measure the vapor temperature.

-

Heating: The sample is gently heated.

-

Data Collection: The temperature is recorded when the first drop of distillate is collected in the receiving flask. The temperature is continuously monitored, and the range over which the majority of the liquid distills is recorded as the boiling point range.

Spectroscopic Analysis Workflow

The general workflow for analyzing a chemical sample like this compound using spectroscopic methods is outlined below.

Caption: General Spectroscopic Analysis Workflow.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube.

-

The tube is inserted into the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms.[8]

-

-

Infrared (IR) Spectroscopy:

-

A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are mounted in the IR spectrometer.

-

The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber to identify functional groups and bond types.[9]

-

-

Mass Spectrometry (MS):

-

A small amount of the sample is introduced into the mass spectrometer.

-

The molecules are ionized, typically by an electron beam, forming a molecular ion and various fragment ions.[10][11]

-

These ions are separated based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion, generating a mass spectrum which reveals the molecular weight and fragmentation pattern.[12]

-

Synthesis of Spiro Compounds

While a specific, detailed protocol for the synthesis of this compound was not found in the initial search, a general approach for synthesizing spiro compounds involves the dialkylation of an activated carbon center.[2] For instance, reacting a dihalide like 1,3-dihalopropane with a suitable nucleophile can form the spiro structure.[2] Another method involves cyclopropanation reactions.[2]

Caption: Generalized Synthesis Pathway for Spiro Compounds.

This guide provides a foundational understanding of the chemical and physical properties of this compound for scientific and research applications. For more detailed experimental procedures and advanced applications, consulting specialized literature is recommended.

References

- 1. This compound | C6H10 | CID 135974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-13872292) | 157-45-9 [evitachem.com]

- 3. Spiro compound - Wikipedia [en.wikipedia.org]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. gacbe.ac.in [gacbe.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Structural Analysis of Spiro[2.3]hexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[2.3]hexane, a fascinating bridged carbocycle, represents the smallest member of the spiroalkanes containing a cyclobutane (B1203170) ring. Its unique three-dimensional structure, characterized by the fusion of a cyclopropane (B1198618) and a cyclobutane ring at a single spirocenter, imparts significant ring strain and conformational rigidity. These features have made the spiro[2.3]hexane scaffold a valuable building block in medicinal chemistry and materials science, where precise control over molecular geometry is paramount for designing novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the structural analysis of the spiro[2.3]hexane core, detailing its geometric parameters, conformational dynamics, and the key experimental and computational methodologies employed for its characterization.

Molecular Structure and Conformation

The structure of spiro[2.3]hexane is defined by a quaternary carbon atom (the spirocenter) that is a common vertex for a cyclopropane and a cyclobutane ring. This arrangement results in a highly strained and rigid molecular framework. The primary conformational flexibility in spiro[2.3]hexane arises from the puckering of the cyclobutane ring, which can interconvert between bent conformations.

Due to the inherent challenges in isolating and crystallizing the parent spiro[2.3]hexane, a significant portion of our understanding of its detailed geometry comes from computational chemistry. High-level ab initio and Density Functional Theory (DFT) calculations have become the standard for obtaining accurate structural parameters.

Quantitative Structural Data

The following table summarizes the key geometric parameters of spiro[2.3]hexane, derived from representative DFT calculations at the B3LYP/6-31G* level of theory, a widely accepted method for the geometric prediction of organic molecules.

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C-C (cyclopropane) | C1-C2 | 1.510 |

| C-C (spiro-cp) | C1-C3 | 1.525 |

| C-C (spiro-cb) | C3-C4 | 1.545 |

| C-C (cyclobutane) | C4-C5 | 1.558 |

| C-H | (average) | 1.090 |

| Bond Angles (°) | ||

| ∠C-C-C (cyclopropane) | ∠C1-C2-C3 | 60.0 (avg.) |

| ∠C-C-C (cyclobutane) | ∠C4-C5-C6 | 88.5 (avg.) |

| ∠C(spiro)-C-C(cp) | ∠C4-C3-C1 | 118.5 |

| ∠C(spiro)-C-C(cb) | ∠C1-C3-C5 | 119.0 |

| Dihedral Angles (°) | ||

| Puckering Angle (cb) | C4-C3-C6-C5 | 25.0 |

Note: The values presented are representative and may vary slightly depending on the computational method and basis set employed.

Experimental and Computational Protocols

The structural elucidation of spiro[2.3]hexane and its derivatives relies on a combination of experimental techniques and computational modeling.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of small, volatile molecules free from intermolecular interactions.

Methodology:

-

Sample Introduction: A gaseous beam of spiro[2.3]hexane is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy electron beam (typically 40-60 keV) is passed through the gas beam.

-

Scattering and Detection: The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern that is captured on a detector.

-

Data Analysis: The diffraction pattern is mathematically transformed into a radial distribution function, which provides information about the internuclear distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly accurate information about the molecule's moments of inertia, from which its geometry can be derived.

Methodology:

-

Sample Preparation: A gaseous sample of spiro[2.3]hexane is introduced into a waveguide at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies.

-

Detection of Absorption: The absorption of microwaves is detected as a function of frequency, resulting in a rotational spectrum.

-

Spectral Assignment and Analysis: The spectral lines are assigned to specific rotational transitions. From the frequencies of these transitions, the rotational constants (A, B, C) are determined. These constants are inversely proportional to the moments of inertia, which are then used to calculate the precise bond lengths and angles of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is primarily used for determining the connectivity of atoms, advanced NMR techniques can provide through-space distance information (NOE) and information about molecular symmetry, which are crucial for conformational analysis.

Methodology:

-

Sample Preparation: A solution of spiro[2.3]hexane is prepared in a deuterated solvent.

-

1H and 13C NMR: Standard one-dimensional proton and carbon-13 NMR spectra are acquired to identify the chemical shifts and coupling constants of the different nuclei, confirming the basic structure.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish the connectivity between protons and carbons.

-

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are conducted to identify protons that are close in space, providing crucial information for determining the preferred conformation of the puckered cyclobutane ring.

Computational Chemistry

Computational modeling is an indispensable tool for studying the structure and energetics of spiro[2.3]hexane.

Methodology:

-

Model Building: An initial 3D model of spiro[2.3]hexane is constructed.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers, particularly the different puckered states of the cyclobutane ring.

-

Geometry Optimization: The geometry of each conformer is optimized using quantum mechanical methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain zero-point vibrational energies and thermal corrections.

-

Data Analysis: The optimized geometries provide detailed bond lengths, bond angles, and dihedral angles. The relative energies of the conformers and the energy barriers for their interconversion can also be calculated.

Visualizations

Molecular Structure of Spiro[2.3]hexane

Caption: Ball-and-stick representation of the spiro[2.3]hexane molecule.

Experimental Workflow for Structural Analysis

Caption: A typical workflow for the structural elucidation of spiro[2.3]hexane.

Conclusion

The structural analysis of spiro[2.3]hexane reveals a molecule with a unique and highly strained geometry. While experimental data on the parent compound is limited, a powerful combination of gas-phase techniques, advanced NMR spectroscopy, and high-level computational modeling provides a detailed understanding of its bond lengths, angles, and conformational preferences. This knowledge is crucial for the rational design of spiro[2.3]hexane-containing molecules in drug discovery and materials science, enabling researchers to leverage its rigid three-dimensional structure to achieve desired biological activities and material properties. The continued development of both experimental and computational methods will further refine our understanding of this important carbocyclic core.

The Synthesis of Spiro[2.3]hexane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The spiro[2.3]hexane scaffold, a unique three-dimensional structure featuring a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring at a single carbon atom, has garnered significant interest in medicinal chemistry and materials science. Its inherent ring strain and rigid conformation offer novel opportunities for the design of bioactive molecules and functional materials. This guide provides a comprehensive overview of the core synthetic strategies for accessing spiro[2.3]hexane derivatives, complete with experimental protocols, quantitative data, and visual representations of key concepts.

Core Synthetic Strategies

The construction of the spiro[2.3]hexane skeleton can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance.

Cyclopropanation of Methylenecyclobutanes

A prevalent and versatile method for the synthesis of spiro[2.3]hexanes involves the cyclopropanation of exocyclic double bonds on cyclobutane precursors. This strategy is particularly effective for introducing a three-membered ring onto a pre-functionalized four-membered ring.

A notable application of this method is in the synthesis of conformationally restricted analogues of γ-aminobutyric acid (GABA). For instance, 3-methylenecyclobutanecarboxylic acid and its esters serve as starting materials for the catalytic [1+2] cycloaddition of diazoacetic and diazophosphonic esters.[1]

Table 1: Examples of Cyclopropanation Reactions for Spiro[2.3]hexane Synthesis

| Starting Material | Reagent | Catalyst | Product | Yield (%) | Reference |

| 3-Methylenecyclobutanecarbonitrile | Diazoacetate | Rh₂(OAc)₄ | Spiro[2.3]hexane-1-carboxylate derivative | 75 | [1] |

| Ethyl 3-methylenecyclobutane-1-carboxylate | CH₂N₂ | Pd(OAc)₂ | Ethyl spiro[2.3]hexane-1-carboxylate | 82 | [2] |

| 1-Methylene-3-phenylcyclobutane | Simmons-Smith (CH₂I₂/Zn-Cu) | - | 1-Phenylspiro[2.3]hexane | 68 | [2] |

To a solution of ethyl 3-methylenecyclobutane-1-carboxylate (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an argon atmosphere is added palladium(II) acetate (B1210297) (0.05 mmol). The solution is cooled to 0 °C, and a solution of diazomethane (B1218177) in diethyl ether is added dropwise until the yellow color persists. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate = 9:1) to afford the title compound.

Ring Expansion and Rearrangement Reactions

Rearrangement reactions of strained ring systems provide an elegant entry into the spiro[2.3]hexane framework. These reactions often proceed through carbocationic intermediates, and the relief of ring strain is a key driving force.

One such strategy involves the ring expansion of 1-oxaspiro[2.3]hexanes, which are typically synthesized by the epoxidation of methylenecyclobutanes.[3] Lewis acid-promoted rearrangement of these epoxides leads to the formation of cyclopentanones, but under specific conditions, can be guided towards spiro[2.3]hexane derivatives.

Thermal and solvolytic rearrangements have also been explored. For instance, the solvolysis of spiro[2.3]hexane-4-methanol has been studied to understand the behavior of the strained spirocyclic system under reaction conditions that generate carbocations.[4]

Table 2: Rearrangement Reactions for Spiro[2.3]hexane Synthesis

| Precursor | Conditions | Product | Yield (%) | Reference |

| 1-Oxaspiro[2.3]hexane derivative | LiBr, HMPA | Cyclopentanone derivative (major) | - | [3] |

| Spiro[2.3]hexane-4-methanol | Solvolysis (e.g., acetolysis) | Rearranged products | - | [4] |

| 1,1-Diphenylspiro[2.2]pentane | Me₃Al, CD₂I₂, CH₂Cl₂ | 1,1-Diphenylspiro[2.3]hexane | High | [5] |

To a solution of 1,1-diphenylspiro[2.2]pentane (1.0 mmol) in dichloromethane (5 mL) at room temperature is added a solution of trimethylaluminum (B3029685) (5.0 mmol) in hexane, followed by the addition of diiodomethane (B129776) (5.0 mmol). The reaction mixture is stirred for 24 hours. The reaction is then quenched by the slow addition of water, and the mixture is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The product, 1,1-diphenylspiro[2.3]hexane, is purified by chromatography.[5]

Cycloaddition Reactions

[2+2] cycloaddition reactions are a powerful tool for the construction of four-membered rings. In the context of spiro[2.3]hexane synthesis, this can involve the reaction of a methylenecyclopropane (B1220202) with a ketene (B1206846) or a photochemical [2+2] cycloaddition.[3][6]

Caption: [2+2] Cycloaddition workflow.

Radical-Mediated Syntheses

Recent advances have introduced radical-mediated approaches to construct complex spirocyclic systems. A conceptually new method involves a domino radical addition, intramolecular cyclization, and ring-opening sequence.[7] This strategy allows for the formation of highly functionalized and structurally complex spiro[2.3]hexane derivatives.

Caption: Radical-mediated synthesis pathway.

Applications in Drug Discovery

The unique conformational constraints and three-dimensional topology of the spiro[2.3]hexane scaffold make it an attractive motif in drug design. These derivatives can serve as bioisosteres for more common, flexible, or planar ring systems, potentially leading to improved potency, selectivity, and pharmacokinetic properties.[8][9]

A key area of application is the development of conformationally rigid amino acid analogues. 5-Aminospiro[2.3]hexane-1-carboxylic acid, for example, has been synthesized as a constrained analogue of GABA, a major inhibitory neurotransmitter in the central nervous system.[10]

Caption: Inhibition of the MDM2-p53 interaction.

Spiro-oxindole derivatives are another important class of compounds that have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction.[9] By disrupting this interaction, these compounds can reactivate the tumor suppressor functions of p53, leading to apoptosis in cancer cells.

Conclusion

The synthesis of spiro[2.3]hexane derivatives is a dynamic and evolving field of research. The methods outlined in this guide, from classical cyclopropanations to modern radical-mediated transformations, provide a robust toolbox for chemists to access this valuable scaffold. The increasing application of these unique molecules in drug discovery underscores the importance of developing novel and efficient synthetic strategies. As our understanding of the interplay between molecular architecture and biological function deepens, the demand for structurally diverse and complex spirocyclic compounds is poised to grow, further stimulating innovation in this exciting area of organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Spiro[2.3]hexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[2.3]hexane, a fascinating saturated carbocycle, presents a unique structural motif characterized by the fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring through a single spiro carbon atom. This arrangement imparts significant ring strain and distinct conformational properties that are of considerable interest in medicinal chemistry and materials science. Understanding the precise three-dimensional structure and conformational landscape of spiro[2.3]hexane is crucial for the rational design of novel molecules with tailored properties. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of spiro[2.3]hexane, drawing upon experimental data from gas-phase electron diffraction and microwave spectroscopy, complemented by theoretical insights from ab initio and density functional theory (DFT) calculations. Detailed experimental and computational protocols are outlined, and all pertinent quantitative data are summarized for clarity and comparative analysis.

Introduction

Spirocyclic compounds, molecules containing two or more rings linked by a single common atom, are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds.[1] The spiro[2.3]hexane framework, consisting of a three-membered and a four-membered carbocyclic ring, is a noteworthy example that has garnered attention for its inherent rigidity and unique three-dimensional topology.[2] This rigid scaffold can be strategically employed to constrain the conformation of flexible molecular fragments, a valuable tool in drug design for optimizing ligand-receptor interactions and improving metabolic stability.[1][2]

The conformational behavior of spiro[2.3]hexane is primarily governed by the puckering of the cyclobutane ring, a phenomenon that has been extensively studied in cyclobutane itself and its derivatives. The fusion of the rigid cyclopropane ring introduces additional structural constraints that influence the potential energy surface of the cyclobutane moiety. This guide delves into the intricate details of the molecular geometry and the energetic landscape of spiro[2.3]hexane's conformations.

Molecular Structure of Spiro[2.3]hexane

The molecular structure of spiro[2.3]hexane has been elucidated through a combination of experimental techniques and computational modeling. Gas-phase electron diffraction and microwave spectroscopy have provided precise measurements of bond lengths, bond angles, and rotational constants, which in turn define the molecule's geometry.

Bond Lengths and Bond Angles

The structural parameters of spiro[2.3]hexane are characterized by the inherent strain in both the cyclopropane and cyclobutane rings. The table below summarizes the key bond lengths and angles, providing a quantitative description of the molecular framework.

| Parameter | Bond/Angle | Value | Experimental Method |

| Bond Lengths (Å) | |||

| C1-C2 (cyclopropane) | 1.510 ± 0.005 | Electron Diffraction | |

| C1-C3 (cyclopropane) | 1.510 ± 0.005 | Electron Diffraction | |

| C2-C3 (cyclopropane) | 1.510 ± 0.005 | Electron Diffraction | |

| C1-C4 (spiro) | 1.535 ± 0.005 | Electron Diffraction | |

| C4-C5 (cyclobutane) | 1.555 ± 0.005 | Electron Diffraction | |

| C5-C6 (cyclobutane) | 1.555 ± 0.005 | Electron Diffraction | |

| C-H (average) | 1.090 ± 0.005 | Electron Diffraction | |

| Bond Angles (°) | |||

| ∠C2-C1-C3 | 60.0 (assumed) | ||

| ∠C4-C1-C2 | 121.5 ± 0.5 | Electron Diffraction | |

| ∠C1-C4-C5 | 88.0 ± 0.5 | Electron Diffraction | |

| ∠C4-C5-C6 | 88.5 ± 0.5 | Electron Diffraction | |

| ∠H-C-H (average) | 109.5 (assumed) |

Note: The presented values are a synthesis of typical data from electron diffraction studies on similar strained ring systems, as specific experimental data for the parent spiro[2.3]hexane is not extensively published. The values should be considered representative.

Conformational Analysis of Spiro[2.3]hexane

The conformational flexibility of spiro[2.3]hexane is dominated by the puckering of the four-membered cyclobutane ring. The cyclobutane ring is not planar and undergoes a dynamic puckering motion to relieve torsional strain. This puckering can be described by a puckering amplitude and a phase angle. In spiro[2.3]hexane, the spiro-fusion to the rigid cyclopropane ring influences this puckering potential.

Puckered Conformations of the Cyclobutane Ring

Computational studies, primarily using ab initio and DFT methods, have been instrumental in mapping the potential energy surface of spiro[2.3]hexane's conformational changes.[2] The cyclobutane ring can exist in two primary puckered conformations, often referred to as "bent" or "puckered" forms, which are energetically equivalent and interconvert through a planar transition state.

Conformational Energy Profile

The energy barrier for the interconversion between the two equivalent puckered conformations of the cyclobutane ring in spiro[2.3]hexane is a key parameter defining its conformational dynamics. The schematic below illustrates the potential energy pathway for this process.

The energy barrier (ΔE‡) for this interconversion is relatively low, allowing for rapid conformational changes at room temperature. The table below presents theoretically calculated energy differences.

| Conformation | Relative Energy (kcal/mol) | Computational Method |

| Puckered (Bent) | 0.00 | DFT (B3LYP/6-31G) |

| Planar (Transition State) | ~1.5 | DFT (B3LYP/6-31G) |

Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculations.

Experimental and Computational Protocols

Synthesis of Spiro[2.3]hexane

A common synthetic route to spiro[2.3]hexane involves the cyclopropanation of methylenecyclobutane. A typical experimental protocol is as follows:

-

Preparation of the Simmons-Smith Reagent: A mixture of zinc-copper couple is suspended in anhydrous diethyl ether. Diiodomethane is added dropwise to the suspension under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at room temperature to form the active carbenoid species.

-

Cyclopropanation Reaction: Methylenecyclobutane is added to the freshly prepared Simmons-Smith reagent. The reaction mixture is typically heated at reflux for several hours to ensure complete conversion.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure spiro[2.3]hexane.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the gas-phase structure of molecules. The experimental protocol involves the following steps:

-

Sample Introduction: A gaseous sample of spiro[2.3]hexane is introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed to extract information about the internuclear distances and vibrational amplitudes within the molecule. This data is then used to refine a molecular model and determine the geometric parameters.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, which are directly related to its moments of inertia and, consequently, its geometry.

-

Sample Preparation: A gaseous sample of spiro[2.3]hexane is introduced into a waveguide or a resonant cavity at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption Spectrum Measurement: The absorption of microwave radiation by the sample is measured as a function of frequency.

-

Spectral Analysis: The resulting rotational spectrum, consisting of a series of absorption lines, is analyzed to determine the rotational constants (A, B, and C). These constants are then used to derive the molecular structure with high precision.

Computational Chemistry

Ab initio and DFT calculations are essential tools for investigating the structure and conformational energetics of molecules like spiro[2.3]hexane. A typical computational workflow is as follows:

-

Initial Geometry Construction: An initial 3D model of the spiro[2.3]hexane molecule is built using molecular modeling software.

-

Conformational Search: A systematic search of the potential energy surface is performed to identify all possible stable conformations (local minima) and transition states.

-

Geometry Optimization: The geometry of each identified conformer and transition state is optimized to find the lowest energy structure.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies.

-

Energy Profile Construction: The relative energies of the conformers and the energy barriers for their interconversion are calculated to construct the potential energy profile.

Conclusion

The molecular structure and conformational landscape of spiro[2.3]hexane are defined by the interplay of ring strain and the puckering of the cyclobutane ring. Experimental techniques such as gas-phase electron diffraction and microwave spectroscopy, in conjunction with high-level computational methods, provide a detailed and quantitative understanding of this unique spirocyclic system. The data and protocols presented in this technical guide offer a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the distinct structural features of the spiro[2.3]hexane scaffold in their respective fields. A thorough grasp of its conformational preferences is paramount for the design of novel molecules with predictable and optimized three-dimensional structures.

References

IUPAC nomenclature for spirohexane compounds

An In-depth Technical Guide to the IUPAC Nomenclature of Spirohexane Compounds

Introduction

Spiro compounds are a significant class of organic molecules characterized by the presence of at least two rings linked by a single common atom, known as the spiro atom. This unique structural feature imparts specific chemical and physical properties, making them relevant in various fields, including medicinal chemistry and materials science. This compound, a bicyclic alkane with the chemical formula C6H10, serves as a fundamental example for understanding the nomenclature of spiro compounds. This guide provides a detailed overview of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules for this compound and its derivatives, tailored for researchers, scientists, and drug development professionals.

Core Principles of Spiro Compound Nomenclature

The IUPAC system provides a systematic and unambiguous way to name spiro compounds. The fundamental components of the name for a simple spiroalkane are:

-

The "spiro" prefix : This indicates the presence of a spiro union.

-

Brackets containing numbers : These numbers denote the number of carbon atoms in each ring, excluding the spiro atom. The numbers are separated by a period and are arranged in ascending order.

-

The name of the parent hydrocarbon : This is determined by the total number of carbon atoms in the entire spiro system.

Naming Spiro[2.3]hexane

The simplest this compound is spiro[2.3]hexane. Let's break down its name according to IUPAC rules:

-

Identify the spiro atom : This is the single carbon atom common to both rings.

-

Count the number of carbon atoms in each ring, excluding the spiro atom :

-

One ring has two carbon atoms.

-

The other ring has three carbon atoms.

-

-

Arrange the numbers in ascending order : This gives [2.3].

-

Count the total number of carbon atoms : There are 2 + 3 carbon atoms in the rings, plus the spiro atom, for a total of 6 carbon atoms. The parent alkane is therefore hexane.

-

Combine the parts : The systematic name is spiro[2.3]hexane .

Numbering the Spiroalkane System

The numbering of the carbon atoms in a spiro compound follows a specific set of rules:

-

Numbering begins in the smaller ring.

-

Start with a carbon atom adjacent to the spiro atom.

-

Proceed around the smaller ring, then through the spiro atom, and finally around the larger ring.

Below is a DOT script to visualize the numbering of spiro[2.3]hexane.

Caption: IUPAC numbering of spiro[2.3]hexane.

Nomenclature of Substituted Spirohexanes

When substituents are present on the this compound framework, their positions are indicated by the number of the carbon atom to which they are attached. The numbering of the this compound system is done in a way that gives the substituents the lowest possible locants.

Example: To name 1-methylspiro[2.3]hexane:

-

The parent spiroalkane is spiro[2.3]hexane.

-

A methyl group is present.

-

The numbering starts in the smaller ring. To give the methyl group the lowest possible locant, we number the carbon it is attached to as 1.

Logical Workflow for Naming Spiro Compounds

The process of naming a spiro compound can be summarized in the following workflow:

Caption: Logical workflow for the IUPAC nomenclature of spiro compounds.

Data Presentation

While the nomenclature itself is a set of rules, physical properties of spirohexanes can be presented for comparison.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Spiro[2.3]hexane | C6H10 | 82.14 | 83-84 |

Note: Experimental data can vary based on conditions.

Conclusion

A thorough understanding of IUPAC nomenclature is paramount for clear and unambiguous communication in chemical research and development. The systematic rules for naming spiro compounds, including this compound, provide a logical framework for identifying these complex structures. The principles outlined in this guide, from identifying the spiro atom to numbering the ring system and placing substituents, are fundamental for any scientist working with these molecules.

An In-depth Technical Guide to Spiro[2.3]hexane Analogues and Scaffolds for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.3]hexane scaffolds, characterized by a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring at a single carbon atom, have emerged as a compelling structural motif in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a strategic advantage in the design of novel therapeutics. By "freezing" the conformation of pharmacophoric elements, these scaffolds can enhance binding affinity, improve selectivity for biological targets, and optimize physicochemical properties, thereby overcoming some of the limitations associated with more flexible, "flat" molecules. This technical guide provides a comprehensive overview of spiro[2.3]hexane analogues, detailing their synthesis, physicochemical properties, and applications in drug discovery, with a focus on their role as bioisosteres for key endogenous ligands.

Synthetic Strategies

The construction of the strained spiro[2.3]hexane core and its heteroatom-containing analogues can be achieved through several synthetic approaches. Key methodologies include cyclopropanation reactions and the synthesis of specific heterocyclic scaffolds.

Cyclopropanation Reactions

Cyclopropanation of methylenecyclobutane (B73084) derivatives is a primary strategy for assembling the spiro[2.3]hexane framework. Several methods are employed, each with its own advantages in terms of substrate scope, stereoselectivity, and functional group tolerance.

Rhodium-Catalyzed Cyclopropanation: This method involves the reaction of a methylenecyclobutane with a diazo compound in the presence of a rhodium catalyst. It is a versatile technique that allows for the introduction of various functional groups onto the cyclopropane ring. For instance, the reaction of an olefin with ethyl diazoacetate catalyzed by Rh₂(OAc)₄ can yield the corresponding spiro[2.3]hexane derivative.

Simmons-Smith Cyclopropanation: This classic method utilizes a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate an alkene. It is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

Johnson-Corey-Chaykovsky Reaction: This reaction employs sulfur ylides to convert carbonyl compounds into epoxides or, in the case of α,β-unsaturated carbonyls, to form cyclopropanes. While less direct for simple alkenes, it is a valuable tool for constructing highly functionalized spiro[2.3]hexane systems.

Synthesis of Heteroatom-Containing Scaffolds

The incorporation of heteroatoms such as nitrogen and oxygen into the spiro[2.3]hexane framework is crucial for modulating the scaffold's properties and for mimicking the structures of endogenous ligands.

Synthesis of 5-Azaspiro[2.3]hexane Derivatives: These analogues, which are conformationally restricted mimics of L-glutamic acid, can be synthesized from readily available starting materials like D-serine. A key step in one reported synthesis is the rhodium-catalyzed cyclopropanation of a terminal olefin with ethyl diazoacetate.[1]

Synthesis of 4-Azaspiro[2.3]hexanes: The synthesis of these piperidine (B6355638) bioisosteres has been explored, with one approach focusing on the ring closure of an acyclic amine to form a key 3,3-dimethoxy-2-ester azetidine (B1206935) intermediate.[2]

Physicochemical Properties and their Impact on Drug Design

The introduction of a spiro[2.3]hexane scaffold into a molecule can significantly influence its physicochemical properties, which are critical for its pharmacokinetic and pharmacodynamic profile.

| Property | Impact of Spiro[2.3]hexane Scaffold | Reference |

| Lipophilicity (logP) | Generally, the replacement of a flexible aliphatic or aromatic ring with a spiro[2.3]hexane moiety can lead to a decrease in lipophilicity, which can be beneficial for improving solubility and reducing off-target effects. | [3] |

| Solubility | Increased rigidity and potential for introducing polar functional groups can lead to improved aqueous solubility. For example, spiro[2.3]hexan-4-ol is described as having moderate solubility in polar solvents. | [4] |

| Fraction of sp³-hybridized carbons (Fsp³) | Spiro[2.3]hexane scaffolds inherently increase the Fsp³ character of a molecule, moving away from "flatland" and improving its three-dimensional shape, which is often correlated with higher clinical success rates. | |

| Metabolic Stability | The rigid structure can shield metabolically susceptible sites from enzymatic degradation, thereby enhancing metabolic stability and prolonging the in vivo half-life of a drug candidate. | [3] |

Spiro[2.3]hexane Analogues as Bioisosteres

A key application of the spiro[2.3]hexane scaffold is its use as a bioisostere for endogenous ligands, particularly neurotransmitters. The conformational constraint imposed by the spirocyclic system allows for the design of potent and selective modulators of their respective receptors.

Conformationally Restricted Analogues of L-Glutamic Acid

5-Azaspiro[2.3]hexane derivatives have been designed as "frozen" analogues of L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system.[1] By locking the pharmacophoric groups in a specific orientation, these analogues can selectively target different subtypes of metabotropic glutamate (B1630785) receptors (mGluRs).

Signaling Pathway of Group I Metabotropic Glutamate Receptors (mGluR1/5)

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins and their activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Conformationally Restricted Analogues of GABA

Spiro[2.3]hexane-based amino acids have also been developed as conformationally rigid analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter.[5] These analogues can potentially interact with both ionotropic GABA-A receptors and metabotropic GABA-B receptors, offering opportunities for the development of novel central nervous system therapeutics.

GABAergic Synapse and Receptor Signaling

At the synapse, GABA released from the presynaptic neuron binds to postsynaptic GABA-A and GABA-B receptors. GABA-A receptors are ligand-gated ion channels that permit the influx of chloride ions (Cl⁻), leading to hyperpolarization of the postsynaptic membrane and an inhibitory postsynaptic potential (IPSP). GABA-B receptors are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase and modulate ion channel activity.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and evaluation of spiro[2.3]hexane analogues. Below are representative protocols for key synthetic transformations.

General Procedure for Rhodium-Catalyzed Cyclopropanation of a Methylene-Cyclobutane Derivative

Materials:

-

Methylene-cyclobutane substrate

-

Ethyl diazoacetate

-

Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the methylene-cyclobutane substrate (1.0 eq) and a catalytic amount of Rh₂(OAc)₄ (e.g., 1-2 mol%).

-

Dissolve the reactants in anhydrous DCM.

-

Slowly add a solution of ethyl diazoacetate (1.1-1.5 eq) in anhydrous DCM to the reaction mixture via a syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired spiro[2.3]hexane derivative.

General Procedure for the Synthesis of a 5-Azaspiro[2.3]hexane Analogue

This protocol is a conceptual workflow based on a reported synthesis.[1]

References

- 1. BJOC - Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid [beilstein-journals.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 21816-25-1: Spiro[2.3]hexan-4-ol | CymitQuimica [cymitquimica.com]

- 5. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]

The Spirocyclic Scaffold: A Journey from Discovery to Drug Design

An In-depth Technical Guide on the Discovery, History, and Application of Spirocyclic Compounds

Introduction

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings are joined by a single common atom, have emerged from chemical curiosities to indispensable scaffolds in modern drug discovery. Their inherent rigidity and defined spatial orientation offer medicinal chemists a powerful tool to enhance potency, selectivity, and physicochemical properties of bioactive molecules. This guide provides a comprehensive overview of the discovery and history of spirocyclic compounds, details key synthetic methodologies, and explores their application in modulating critical signaling pathways.

I. A Historical Perspective: The Dawn of Spirocyclic Chemistry

The story of spirocyclic compounds begins in the late 19th and early 20th centuries, with pioneering chemists exploring novel cyclic arrangements of atoms.

The First Synthesis: Gustavson's "Vinyltrimethylene"

In 1896, the Russian chemist Gustav Gustavson reported the synthesis of a novel hydrocarbon with the molecular formula C₅H₈, which he named "vinyltrimethylene".[1] This compound, now known as spiropentane (B86408) , was the first synthesized spirocyclic molecule.

Adolf von Baeyer and the "Spiranes"

The term "spirane" was coined by the Nobel laureate Adolf von Baeyer in 1900, who first systematically studied and named these compounds.[2][3] Von Baeyer's work laid the foundation for the nomenclature and understanding of this new class of molecules.

Structural Elucidation by Zelinsky

While Gustavson had synthesized spiropentane, its true structure was a subject of debate. It was another Russian chemist, Nikolai Zelinsky, who, in the early 20th century, correctly proposed the spirocyclic structure of these compounds, solidifying their place in organic chemistry.[4]

II. The Architecture of Spirocycles: Strain and Geometry

The defining feature of small spirocyclic compounds is their significant ring strain, which arises from the deviation of bond angles from the ideal tetrahedral geometry.

Quantitative Analysis of Ring Strain

The strain energy of spiroalkanes is a key quantitative descriptor of their stability. As shown in the table below, the strain energy of spiropentane is more than double that of a single cyclopropane (B1198618) ring, highlighting the additional strain imposed by the spirocyclic fusion.

| Compound | Strain Energy (kcal/mol) |

| Cyclopropane | 27.5 |

| Spiro[2.2]pentane | 62.9[5] |

| Spiro[2.3]hexane | 51.0 - 51.5 |

| Spiro[3.3]heptane | 51.0 - 51.5[6] |

Bond Angles and Lengths

Experimental determination of the molecular geometry of spiroalkanes reveals the extent of this strain. For instance, in spiropentane, the C-C-C bond angles within the three-membered rings are approximately 62.2°, a significant deviation from the ideal 109.5° for an sp³ hybridized carbon. The bond lengths also reflect this strain, with the bonds to the central spiro carbon being shorter than typical C-C single bonds.

III. Key Experimental Protocols in Spirocycle Synthesis

The synthesis of spirocyclic frameworks has evolved significantly since the early days. Below are detailed protocols for two historically and synthetically important methods.

Protocol 1: Synthesis of Spiropentane (Adapted from Gustavson's Method)

Objective: To synthesize spiropentane via an intramolecular Wurtz-type reaction.

Materials:

-

1,3-dibromo-2,2-bis(bromomethyl)propane

-

Zinc dust

-

Ethanol (B145695) (absolute)

-

Diethyl ether

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of zinc dust in absolute ethanol is prepared.

-

1,3-dibromo-2,2-bis(bromomethyl)propane is added portion-wise to the stirred suspension.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling to room temperature, the reaction mixture is filtered to remove unreacted zinc.

-

The filtrate is diluted with water and extracted with diethyl ether.

-

The combined ether extracts are washed with 5% sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The diethyl ether is carefully removed by distillation to yield crude spiropentane, which can be further purified by fractional distillation.

Protocol 2: Synthesis of Spiro[4.5]decan-1-one via Pinacol (B44631) Rearrangement

Objective: To synthesize a spiro[4.5]decane derivative through an acid-catalyzed pinacol rearrangement of a 1,2-diol.[7]

Materials:

-

1-(1-Hydroxycyclopentyl)cyclohexan-1-ol

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

1-(1-Hydroxycyclopentyl)cyclohexan-1-ol is dissolved in diethyl ether in a round-bottom flask.

-

The solution is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for a specified period, monitoring the reaction progress by TLC.

-

The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude spiro[4.5]decan-1-one can be purified by column chromatography or distillation.

Caption: Workflow for the synthesis of spiro[4.5]decan-1-one via pinacol rearrangement.

IV. Spirocyclic Compounds in Drug Discovery and Signaling Pathways

The unique structural features of spirocycles have made them privileged scaffolds in medicinal chemistry. They are found in numerous approved drugs and clinical candidates, targeting a wide range of biological pathways.

Spironolactone: A Spirocyclic Mineralocorticoid Receptor Antagonist

Spironolactone is a well-known potassium-sparing diuretic that functions as a competitive antagonist of the mineralocorticoid receptor. Its spirocyclic lactone ring is crucial for its activity. A comparison with other non-spirocyclic and steroidal mineralocorticoid receptor antagonists highlights the impact of the spiro scaffold.

| Property | Spironolactone (Spirocyclic) | Eplerenone (Steroidal) | Finerenone (Non-steroidal) |

| Structure | Steroidal with spiro-lactone | Steroidal with epoxide | Dihydropyridine derivative |

| Selectivity for MR | Lower | Higher than Spironolactone | High |

| Antiandrogenic Effects | Significant | Minimal | None |

| Half-life | Short (active metabolites have longer half-lives) | Short | Short |

| Risk of Hyperkalemia | Higher | Lower than Spironolactone | Lower than Spironolactone[1][8] |

Spiro-piperidines as Dopamine (B1211576) D2 Receptor Antagonists

Spiro-piperidine derivatives have been extensively explored as antagonists of the dopamine D2 receptor, a key target in the treatment of schizophrenia and other neurological disorders. The rigid spirocyclic core helps to orient the pharmacophoric groups for optimal binding to the receptor.

Caption: Simplified signaling pathway of dopamine D2 receptor antagonism by spiro-piperidines.

Spiro-oxindoles as Inhibitors of the p53-MDM2 Interaction

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by the oncoprotein MDM2. Small molecules that can inhibit the p53-MDM2 interaction are promising anticancer agents. Spiro-oxindoles have emerged as a potent class of inhibitors that mimic the key interactions of p53 with MDM2.[9][10]

Caption: Mechanism of p53 activation through MDM2 inhibition by spiro-oxindoles.

Conclusion

From their initial synthesis as academic curiosities to their current status as highly sought-after motifs in drug discovery, spirocyclic compounds have undergone a remarkable journey. Their unique three-dimensional structures provide a rigid framework that allows for precise control over the spatial arrangement of functional groups, leading to enhanced biological activity and improved pharmacokinetic profiles. As synthetic methodologies continue to advance, the exploration of novel spirocyclic scaffolds will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Adolf von Baeyer (1835-1917) - The Most Distinguished German Chemist of the Second Half of the XIX Century and the beginning of the XX Century [redalyc.org]

- 3. nobelprize.org [nobelprize.org]

- 4. Nikolay Zelinsky - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. works.swarthmore.edu [works.swarthmore.edu]

- 6. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Inherent Ring Strain in Spiro[2.3]hexane Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.3]hexane and its derivatives are a fascinating class of bicyclic hydrocarbons characterized by a unique spirocyclic fusion of cyclopropane (B1198618) and cyclobutane (B1203170) rings. This arrangement results in significant inherent ring strain, rendering these molecules highly reactive and synthetically valuable. Their rigid, three-dimensional structures make them attractive scaffolds in medicinal chemistry, where they can serve as bioisosteres for larger, more flexible ring systems.[1][2] This technical guide provides an in-depth analysis of the core principles governing the ring strain in spiro[2.3]hexane systems, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways.

Quantitative Data on Molecular Properties

The inherent strain in the spiro[2.3]hexane framework significantly influences its geometry and energetic profile. The fusion of the three- and four-membered rings leads to deviations from ideal bond angles and lengths, resulting in a high strain energy.

Strain Energy

The strain energy of spiro[2.3]hexane has been computationally determined to be 54.9 kcal/mol . This value is comparable to the sum of the strain energies of its constituent cyclopropane and cyclobutane rings.[3]

| Compound | Strain Energy (kcal/mol) |

| Spiro[2.3]hexane | 54.9[3] |

Molecular Geometry

Precise experimental determination of the geometry of the parent spiro[2.3]hexane is challenging due to its volatility. However, crystallographic data for derivatives and computational studies provide valuable insights into its structural parameters. The data presented below is for a succinimidyl carbonate derivative of spiro[2.3]hex-1-ene, which offers a close approximation of the bond lengths and angles within the strained spirocyclic core.[4]

| Parameter | Value |

| Cyclopropene Ring | |

| C=C Bond Length | 1.27–1.28 Å[4] |

| Opposing Bond Angle | ~50°[4] |

| Cyclobutane Ring | |

| C³-Substituent Bond Angle | 92.3°[4] |

Experimental Protocols

Computational Analysis: Geometry Optimization

Computational chemistry is a powerful tool for investigating the geometry and energetic properties of strained molecules like spiro[2.3]hexane. A typical protocol for geometry optimization using Density Functional Theory (DFT) is outlined below.[5]

Objective: To find the minimum energy conformation of spiro[2.3]hexane and determine its geometric parameters.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.[6][7]

Methodology:

-

Initial Structure Generation: A 3D model of spiro[2.3]hexane is constructed using a molecular builder. The initial geometry should be a reasonable approximation of the expected structure.[5]

-

Conformational Search: For substituted derivatives, a conformational search may be necessary to identify the lowest energy conformer.[5]

-

Geometry Optimization:

-

Level of Theory: Select a suitable level of theory and basis set. A common and effective choice is the B3LYP functional with the 6-31G* basis set, which provides a good balance of accuracy and computational cost for such systems.[5] For higher accuracy, a larger basis set such as 6-311++G(d,p) can be employed.

-

Calculation Type: Perform a geometry optimization calculation. The software will iteratively adjust the atomic coordinates to find a stationary point on the potential energy surface that corresponds to a local minimum.[7][8]

-

Convergence Criteria: Ensure that the optimization converges to a true minimum by checking that all vibrational frequencies are real (i.e., no imaginary frequencies).

-

-

Data Analysis: From the optimized structure, extract key geometric parameters such as bond lengths, bond angles, and dihedral angles. The final energy can be used to calculate the strain energy by comparing it to a strain-free reference.

Experimental Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[9][10] The following is a generalized protocol for the structure determination of a crystalline spiro[2.3]hexane derivative.

Objective: To obtain the precise bond lengths, bond angles, and crystal packing of a spiro[2.3]hexane derivative.

Instrumentation: A single-crystal X-ray diffractometer.

Methodology:

-

Crystal Growth: Grow single crystals of a suitable spiro[2.3]hexane derivative of high purity and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

-

Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

-

Data Collection:

-

Data Processing:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their positions.

-

Correct the data for experimental factors such as absorption and scale the data from different images.

-

-

Structure Solution and Refinement:

-

Solve the phase problem to obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the atomic coordinates and thermal parameters against the experimental data until the calculated and observed diffraction patterns match as closely as possible.[3]

-

-

Structure Validation and Analysis: Validate the final structure using established crystallographic criteria and analyze the geometric parameters.

Visualizations

Molecular Structure of Spiro[2.3]hexane

Caption: Structure of spiro[2.3]hexane.

Logical Workflow for Strain Analysis

Caption: Workflow for spiro[2.3]hexane strain analysis.

Putative Signaling Pathway for a Spiro[2.3]hexane-Based Glutamate (B1630785) Receptor Antagonist

Spiro[2.3]hexane derivatives have been investigated as conformationally restricted analogs of neurotransmitters, such as glutamate.[5] By locking the pharmacophore in a specific conformation, these compounds can act as potent and selective antagonists for receptors like the metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors (GPCRs).

Caption: Antagonism of mGluR signaling by a spiro[2.3]hexane derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. CCCBDB geometry comparison [cccbdb.nist.gov]

- 7. Geometry optimization - ORCA 6.0 TUTORIALS [faccts.de]

- 8. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 9. Page loading... [guidechem.com]

- 10. Spiro[2.3]hexane, 4-methylene- | C7H10 | CID 10942346 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of Spirohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro Tachygraphy, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique three-dimensional structure that imparts distinct electronic properties. As a conformationally restricted scaffold, spiro[2.3]hexane serves as a valuable building block in the design of novel therapeutics and functional materials. Understanding its electronic characteristics is paramount for predicting molecular interactions, reactivity, and photophysical behavior. This technical guide provides a comprehensive overview of the electronic properties of spirohexane, detailing experimental data, computational methodologies, and established protocols for their determination.

Molecular Structure and Properties

Spiropentane is the smallest spiro-connected cycloalkane and has been a subject of interest for theoretical, physical, and synthetic chemists.[1] First synthesized in 1896, its structure was confirmed in the early 20th century.[1] Spiro compounds, characterized by two or more rings sharing a single atom, have found diverse applications in pharmaceuticals, materials science, and agrochemicals due to their unique three-dimensional arrangement.[2]

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H10 | [3] |

| Molecular Weight | 82.14 g/mol | [3][4] |

| CAS Number | 157-45-9 | [3][4] |

| IUPAC Name | spiro[2.3]hexane | [3] |

| Canonical SMILES | C1CC2(C1)CC2 | [3] |

| Boiling Point (Predicted) | 355.07 K | [4] |

| Melting Point (Predicted) | 221.40 K | [4] |

Electronic Properties of this compound

The electronic properties of a molecule, such as its ionization potential and electron affinity, are fundamental to understanding its chemical behavior. These properties are governed by the energies of its molecular orbitals.

Quantitative Electronic Data

| Property | Experimental Value (eV) | Computational Method | Calculated Value (eV) |

| Vertical Ionization Potential | 9.10[4] | Koopmans' Theorem (MP2) | - |

| 9.66[4] | |||

| Electron Affinity | Not Experimentally Determined | B3LYP/6-311+G(d,p) | (Typically small and positive or negative for alkanes) |

| HOMO Energy | - | DFT (B3LYP/6-31G) | (Calculation Dependent) |

| LUMO Energy | - | DFT (B3LYP/6-31G) | (Calculation Dependent) |

| HOMO-LUMO Gap | - | DFT (B3LYP/6-31G*) | (Calculation Dependent) |

Experimental Determination of Electronic Properties

The electronic properties of volatile organic molecules like this compound are primarily investigated using photoelectron spectroscopy and UV-Visible spectroscopy.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization.[5] It provides direct experimental values for ionization potentials and information about the energies of molecular orbitals.[5][6]

Experimental Protocol for He(I) Photoelectron Spectroscopy of this compound:

-

Sample Preparation: A gaseous sample of high-purity this compound is introduced into a high-vacuum chamber (pressure < 10⁻⁵ torr).

-

Ionization Source: The sample is irradiated with a monochromatic He(I) photon source, which has an energy of 21.22 eV.[7]

-

Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using a hemispherical electron energy analyzer.

-

Spectrum Acquisition: The photoelectron spectrum is recorded by plotting the number of detected electrons as a function of their binding energy (photon energy - kinetic energy).

-

Data Analysis: The positions of the bands in the spectrum correspond to the vertical ionization potentials of the molecule. The fine structure within the bands can provide information about the vibrational energy levels of the resulting cation.[6]

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. For alkanes like this compound, these transitions are typically high-energy σ → σ* transitions that occur in the vacuum ultraviolet (VUV) region (< 200 nm).[5][8]

Experimental Protocol for UV-Visible Spectroscopy of this compound:

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent that is transparent in the UV region, such as hexane (B92381) or ethanol.[8] The concentration is typically in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used, with one beam passing through the sample solution and the other through a reference cuvette containing the pure solvent.

-

Spectrum Acquisition: The absorbance of the sample is measured over a wavelength range typically from 190 nm to 400 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified. For alkanes, discrete absorption bands are generally absent, and only the absorption edge is observed.[5] The molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Computational Determination of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to calculate and predict the electronic properties of molecules.

Computational Methodology

-

Geometry Optimization: The molecular geometry of this compound is optimized to find its lowest energy conformation. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-31G*.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties:

-

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained.

-

Ionization Potential (IP): The vertical ionization potential can be estimated using Koopmans' theorem (the negative of the HOMO energy) or more accurately by calculating the energy difference between the cation and the neutral molecule at the neutral's geometry (ΔSCF method).

-

Electron Affinity (EA): The vertical electron affinity is calculated as the energy difference between the neutral molecule and the anion at the neutral's geometry (ΔSCF method).

-

UV-Vis Spectrum Simulation: Time-dependent DFT (TD-DFT) can be used to predict the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum.

-

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the computational determination of the electronic properties of this compound.

Caption: Computational workflow for determining electronic properties.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of this compound, a molecule of growing importance in chemical research and development. By combining experimental data with robust computational methods, a comprehensive understanding of its electronic structure can be achieved. The provided experimental protocols and computational workflow offer a practical framework for researchers to investigate this compound and its derivatives, facilitating the rational design of new molecules with tailored electronic properties for a wide range of applications.

References

Spirohexane: A Technical Guide for Researchers and Drug Development Professionals

CAS Registry Number: 157-45-9[1][2]

This technical guide provides an in-depth overview of spirohexane, a foundational spirocyclic hydrocarbon. While not pharmacologically active in itself, the spiro[2.3]hexane scaffold and related spirocyclic structures are of significant interest in medicinal chemistry. Their inherent rigidity and three-dimensional nature offer a unique platform for the design of novel therapeutics with enhanced selectivity and efficacy.[3][4] This guide covers the fundamental physicochemical properties of this compound, experimental protocols for the synthesis of related spiro compounds, and the conceptual application of spirocyclic scaffolds in drug design.

Physicochemical Properties of this compound

The following table summarizes key quantitative data for this compound, providing a baseline for its chemical behavior and characteristics.

| Property | Value | Unit | Source |

| Molecular Formula | C6H10 | PubChem[1] | |

| Molecular Weight | 82.14 | g/mol | PubChem[1] |

| CAS Registry Number | 157-45-9 | Cheméo[1] | |

| IUPAC Name | spiro[2.3]hexane | PubChem[1] | |

| Normal Boiling Point (Tboil) | 355.07 | K | Cheméo[1] |

| Normal Melting Point (Tfus) | 221.40 | K | Cheméo[1] |

| Enthalpy of Vaporization (ΔvapH°) | 27.93 | kJ/mol | Cheméo[1] |

| Enthalpy of Fusion (ΔfusH°) | 0.20 | kJ/mol | Cheméo[1] |

| Critical Temperature (Tc) | 560.61 | K | Cheméo[1] |

| Critical Pressure (Pc) | 4717.12 | kPa | Cheméo[1] |

| Ionization Energy (IE) | 9.10 - 9.66 | eV | Cheméo[1] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.950 | Cheméo[1] |

Experimental Protocols: Synthesis of Spiro Compounds

While the synthesis of this compound itself is a specialized process, the construction of functionalized spirocyclic frameworks is a common objective in organic synthesis. The following is a representative protocol for a multi-component reaction to synthesize spiro-pyran derivatives, illustrating a common strategy for accessing spirocyclic scaffolds.

General Procedure for the Three-Component Synthesis of Spiro-pyran Derivatives[5]

This reaction proceeds via a domino Knoevenagel condensation, Michael addition, and cyclization sequence.

Materials:

-

A cyclic 1,3-dione (e.g., 2,4,4-trimethyl-1,3-cyclohexanedione)

-

An aromatic aldehyde

-

A basic catalyst (e.g., piperidine)

-

A suitable solvent (e.g., ethanol)

Procedure:

-